8-[(2-chlorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorobenzyl)-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple fused rings, including thiazole, pyrimidine, and indole moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorobenzyl)-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of intermediate compounds through thia-Michael addition and subsequent cyclization reactions. For instance, the reaction of 2-thiouracil with polarized olefins in the presence of nanosized ZnO can yield thiazolo-pyrimidine derivatives . The reaction conditions often involve the use of ethanol as a solvent and moderate temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorobenzyl)-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2-chlorobenzyl)-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: Investigation of its effects on molecular targets such as ATF4 and NF-kB proteins.
Materials Science: Utilization in the synthesis of advanced materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 6-(2-chlorobenzyl)-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit ER stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring structure and have been studied for their antimicrobial and anticancer activities.
Triazolo[4,3-a]pyrimidines: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6-(2-chlorobenzyl)-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one stands out due to its unique combination of thiazole, pyrimidine, and indole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
903868-07-5 |
---|---|
Molecular Formula |
C19H14ClN3OS |
Molecular Weight |
367.9g/mol |
IUPAC Name |
8-[(2-chlorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one |
InChI |
InChI=1S/C19H14ClN3OS/c20-14-7-3-1-5-12(14)11-23-15-8-4-2-6-13(15)16-17(23)18(24)22-9-10-25-19(22)21-16/h1-8H,9-11H2 |
InChI Key |
JAKLVLGNGALWHY-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC3=C(C(=O)N21)N(C4=CC=CC=C43)CC5=CC=CC=C5Cl |
Canonical SMILES |
C1CSC2=NC3=C(C(=O)N21)N(C4=CC=CC=C43)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.